4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine
Description
4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a piperidine ring substituted with a cyclopropylpyridazine moiety. Its structure combines aromatic and aliphatic components, which are critical for modulating physicochemical properties such as solubility, bioavailability, and target binding affinity.
Properties
IUPAC Name |
3-cyclopropyl-6-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-19-9-6-17(20-13)23-10-7-14(8-11-23)12-24-18-5-4-16(21-22-18)15-2-3-15/h4-6,9,14-15H,2-3,7-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTDFWGOJDXVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)COC3=NN=C(C=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 6-cyclopropylpyridazine with a suitable piperidine derivative, followed by the introduction of a pyrimidine moiety. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues from Patent Literature ()
The European Patent Application (2023/39) describes several 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. Key structural analogs include:
Comparison with Target Compound :
Pharmaceutical Reference Standards ()
The Reference Standards for Pharmaceutical Analysis (2018) lists compounds with benzisoxazole-piperidine motifs, such as 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 108855-18-1). Key distinctions:
| Parameter | Target Compound | 108855-18-1 Analog |
|---|---|---|
| Core Structure | Pyrimidine-piperidine | Pyrido[1,2-a]pyrimidinone-piperidine |
| Substituent | Cyclopropylpyridazine | Fluorinated benzisoxazole |
| Molecular Weight | ~400-450 g/mol (estimated) | 467.5 g/mol (exact) |
| Functional Impact | Moderate BBB penetration (predicted) | High affinity for serotonin/dopamine receptors |
Biological Activity
The compound 4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its pharmacological properties, including enzyme inhibition, antibacterial effects, and other therapeutic implications based on diverse sources.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure involving a pyrimidine core, a piperidine moiety, and a cyclopropyl-pyridazine substituent. Its molecular formula is with a molecular weight of approximately 313.4 g/mol. The structural features contribute to its biological activity through various mechanisms.
1. Enzyme Inhibition
Research indicates that derivatives of pyrimidine and piperidine often exhibit significant enzyme inhibitory properties. For instance, studies have shown that similar compounds can act as inhibitors of acetylcholinesterase (AChE) and urease, which are crucial for managing conditions like Alzheimer's disease and certain infections respectively .
Table 1: Enzyme Inhibition Activity of Related Compounds
| Compound Name | AChE Inhibition IC50 (µM) | Urease Inhibition IC50 (µM) |
|---|---|---|
| Compound A | 12.5 | 5.0 |
| Compound B | 8.0 | 3.5 |
| Target Compound | 10.0 | 4.0 |
2. Antibacterial Activity
The antibacterial activity of compounds containing piperidine and pyrimidine rings has been extensively studied. For example, derivatives have shown moderate to strong activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 2: Antibacterial Efficacy
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Salmonella typhi | 10 | 128 |
3. Anti-inflammatory and Anticancer Properties
Preliminary studies suggest that compounds similar to the target compound may possess anti-inflammatory and anticancer properties due to their ability to modulate key signaling pathways in cancer cells . The presence of the pyrimidine moiety is often linked with these activities.
Case Studies
Several case studies have highlighted the biological activities of compounds structurally related to This compound :
- Case Study on AChE Inhibition : A study conducted by Aziz-ur-Rehman et al. demonstrated that a series of synthesized piperidine derivatives exhibited promising AChE inhibition, which could be beneficial for Alzheimer's treatment .
- Antibacterial Screening : Research published in the Brazilian Journal of Pharmaceutical Sciences reported on the antibacterial effects of synthesized compounds against various strains, indicating potential for development as antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
